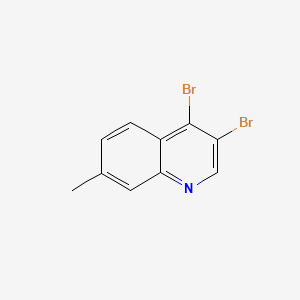
3,4-Dibromo-7-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-7-methylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H7Br2N and its molecular weight is 300.981. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of dibromoquinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 3,4-dibromo-7-methylquinoline have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) analysis highlights the importance of specific substitutions on the quinoline ring to enhance antibacterial efficacy .
PTP1B Inhibition
this compound and its derivatives have been investigated for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a critical target for the treatment of type 2 diabetes and obesity. Compounds in this class have shown promising IC50 values ranging from 0.63 to 5.0 μM, indicating significant inhibitory activity compared to standard drugs .
Organic Synthesis
Regioselective Coupling Reactions
The compound has been utilized in various coupling reactions, particularly Suzuki couplings. The regioselectivity achieved during these reactions is crucial for synthesizing complex organic molecules. Studies indicate that this compound can undergo double Suzuki couplings with good selectivity, allowing for the formation of diverse biaryl compounds .
Building Block for Synthesis
Due to its bromine substituents, this compound serves as an effective building block in organic synthesis. It can be transformed into various derivatives through nucleophilic substitution reactions, making it versatile for constructing more complex molecular architectures .
Material Science
Fluorescent Materials
Research has explored the use of dibromoquinolines in developing fluorescent materials. The incorporation of this compound into polymer matrices has been shown to enhance fluorescence properties, making it suitable for applications in optoelectronic devices and sensors .
Case Studies
Eigenschaften
CAS-Nummer |
1211016-21-5 |
|---|---|
Molekularformel |
C10H7Br2N |
Molekulargewicht |
300.981 |
IUPAC-Name |
3,4-dibromo-7-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3 |
InChI-Schlüssel |
NDVCLTROMIEIBG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(C(=C2C=C1)Br)Br |
Synonyme |
3,4-Dibromo-7-methylquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















